molecular formula C11H7N5O2S B2878494 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034621-56-0

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2878494
CAS No.: 2034621-56-0
M. Wt: 273.27
InChI Key: KAIGBFHGIJGGKK-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), specifically targeting FGFR1, FGFR2, and FGFR3. Its primary research value lies in investigating the role of aberrant FGFR signaling in oncogenesis and tumor progression. The compound acts as a potent ATP-competitive inhibitor, binding to the kinase domain and effectively blocking downstream signaling pathways such as MAPK and PI3K/AKT, which are critical for cell proliferation, survival, and migration. This makes it a crucial pharmacological tool for studying various cancers, including urothelial carcinoma, cholangiocarcinoma, and endometrial cancer, where FGFR alterations are frequently observed drivers. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the growth of FGFR-driven tumor cells in vitro and in vivo models, providing valuable insights for targeted therapy development. Its high selectivity profile helps researchers delineate the specific contributions of FGFR signaling in complex biological systems without significant off-target effects. Ongoing studies continue to explore its potential in overcoming resistance to other targeted agents and its utility in combination treatment strategies.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2S/c17-9-4-8(12-5-13-9)11(18)14-6-2-1-3-7-10(6)16-19-15-7/h1-5H,(H,14,18)(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIGBFHGIJGGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives

The BTD scaffold is a common motif in materials science. Key comparisons include:

Compound Key Features Applications Reference
P3TEA Polymer Difluoro-BTD units, terthiophene backbone, long alkyl chains Organic photovoltaics (OPVs); HOMO level ≈ -5.4 eV, paired with ICBA acceptors
Target Compound Hydroxypyrimidine-carboxamide substituent Hypothetical: Charge transport modulation, solubility enhancement
  • Electronic Properties: The difluoro-BTD in P3TEA lowers the HOMO level (-5.4 eV vs. typical BTD derivatives at -5.2 eV), enhancing electron affinity .
  • Synthetic Flexibility : P3TEA’s alkyl chains optimize film morphology, whereas the carboxamide group in the target compound could enable hydrogen-bonded crystal packing or biomolecular interactions.

Pyrimidine-Carboxamide Analogues

Pyrimidine derivatives are prevalent in pharmaceuticals. For example:

Compound Key Features Biological Activity Reference
Imatinib Pyrimidine-carboxamide fused with phenylaminopyrimidine Tyrosine kinase inhibitor (BCR-ABL)
Target Compound BTD-linked pyrimidine-carboxamide Unreported; potential kinase inhibition via ATP-binding site interactions
  • Bioactivity : Imatinib’s carboxamide participates in critical hydrogen bonds with kinase domains. The BTD unit in the target compound may introduce steric or electronic effects altering selectivity.

Computational and Experimental Insights

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy method (basis for modern DFT functionals) could model the target compound’s electronic structure, predicting HOMO/LUMO levels and charge distribution .
  • Experimental Data : P3TEA’s OPV performance (PCE ≈ 8.2%) highlights BTD’s role in exciton dissociation. The target compound’s lack of fluorination may reduce electron mobility but improve processability .

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